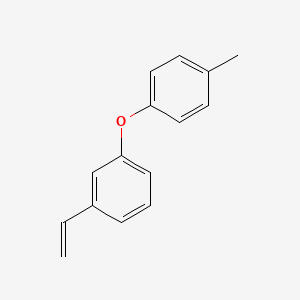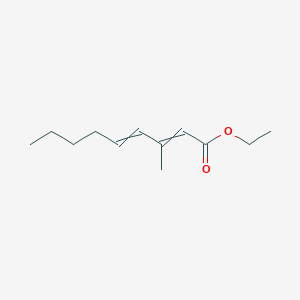![molecular formula C9H19NO3S B12523166 S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine CAS No. 656822-49-0](/img/structure/B12523166.png)
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine: is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of a hydroxyhexyl group attached to the sulfur atom of the cysteine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine typically involves the reaction of L-cysteine with a suitable hydroxyhexylating agent. One common method is the nucleophilic substitution reaction where L-cysteine reacts with 1-bromo-3-hexanol under basic conditions to form the desired product. The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized using biocatalytic processes. Enzymes such as cysteine synthase can be employed to catalyze the reaction between L-cysteine and 1-hydroxyhexan-3-one, resulting in a more efficient and environmentally friendly production method. This approach reduces the need for harsh chemicals and high energy inputs, making it a sustainable option for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-oxohexyl-L-cysteine.
Reduction: Formation of 1-hexyl-L-cysteine.
Substitution: Formation of 3-chlorohexyl-L-cysteine or 3-aminohexyl-L-cysteine.
Scientific Research Applications
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate enzyme activity by binding to active sites or altering enzyme conformation. These interactions can lead to various biological effects, such as anti-inflammatory and cytoprotective actions.
Comparison with Similar Compounds
Similar Compounds
S-[(3S)-1-Hydroxyhexan-3-yl]-D-cysteine: The enantiomer of the compound with similar properties but different biological activity.
S-[(3R)-1-Hydroxyhexan-3-yl]-L-cysteine: A diastereomer with distinct stereochemistry and potentially different reactivity.
S-[(3S)-1-Hydroxybutan-3-yl]-L-cysteine: A shorter-chain analog with different physical and chemical properties.
Uniqueness
S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine is unique due to its specific stereochemistry and the presence of a hydroxyhexyl group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
656822-49-0 |
|---|---|
Molecular Formula |
C9H19NO3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(3S)-1-hydroxyhexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H19NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
GTJBXOQYHBJVCS-YUMQZZPRSA-N |
Isomeric SMILES |
CCC[C@@H](CCO)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCC(CCO)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)
![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
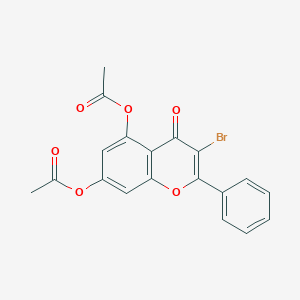

![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
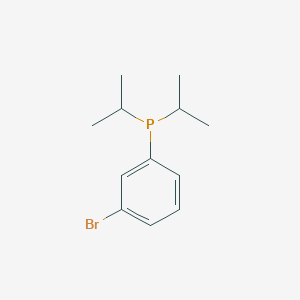
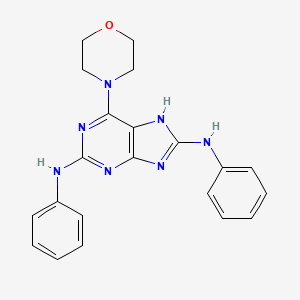
![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
